AHR agonist 4
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Overview
Description
AHR agonist 4 is a compound that targets the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor plays a crucial role in mediating the effects of environmental pollutants, regulating immune responses, and maintaining cellular homeostasis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AHR agonist 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired chemical properties. Common reagents used in the synthesis include halogenated aromatic hydrocarbons, organometallic reagents, and various catalysts .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assessment .
Chemical Reactions Analysis
Types of Reactions: AHR agonist 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
AHR agonist 4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the aryl hydrocarbon receptor’s role in chemical reactions and molecular interactions.
Biology: Investigated for its effects on cellular processes, gene expression, and immune responses.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and metabolic diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
AHR agonist 4 exerts its effects by binding to the aryl hydrocarbon receptor, leading to its activation and translocation to the nucleusThis binding regulates the expression of various genes involved in detoxification, immune responses, and cellular metabolism .
Comparison with Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A potent AHR agonist known for its toxic effects.
Indirubin: A natural product with AHR agonist activity, used in traditional medicine.
VAF347: A synthetic AHR agonist with immunomodulatory properties
Uniqueness of AHR Agonist 4: this compound is unique due to its specific binding affinity and selectivity for the aryl hydrocarbon receptor. This selectivity allows for targeted modulation of AHR-related pathways, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H10N4OS |
---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
4-hydroxy-5-[(Z)-indazol-3-ylidenemethyl]-3-prop-2-ynyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C14H10N4OS/c1-2-7-18-13(19)12(15-14(18)20)8-11-9-5-3-4-6-10(9)16-17-11/h1,3-6,8,19H,7H2,(H,15,20)/b11-8- |
InChI Key |
XPTQASHTNTVBCS-FLIBITNWSA-N |
Isomeric SMILES |
C#CCN1C(=C(NC1=S)/C=C\2/C3=CC=CC=C3N=N2)O |
Canonical SMILES |
C#CCN1C(=C(NC1=S)C=C2C3=CC=CC=C3N=N2)O |
Origin of Product |
United States |
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